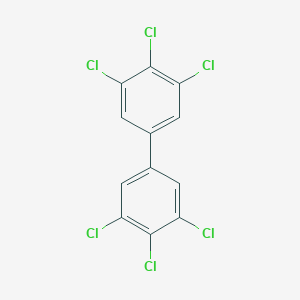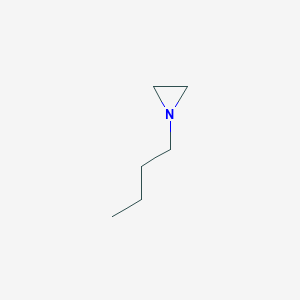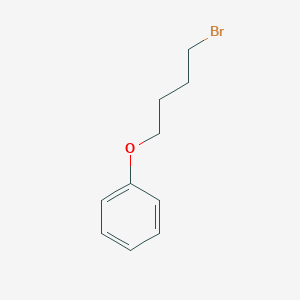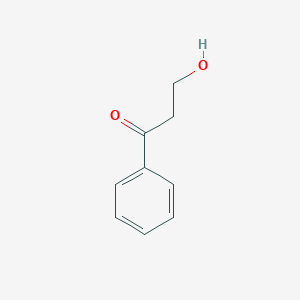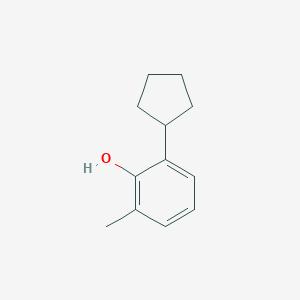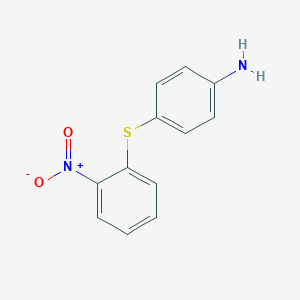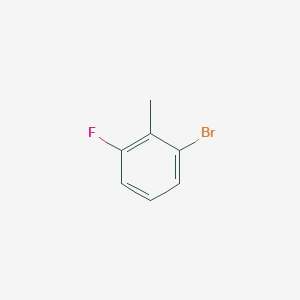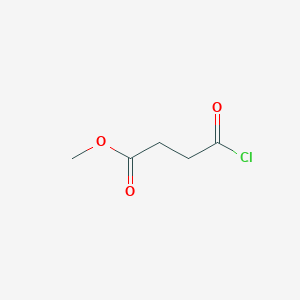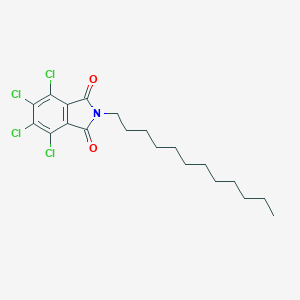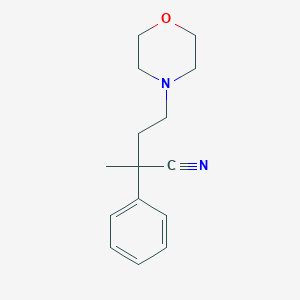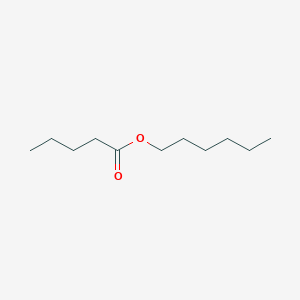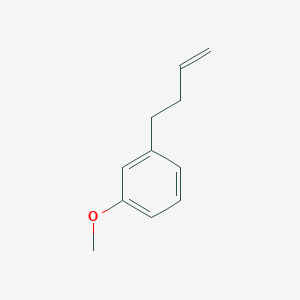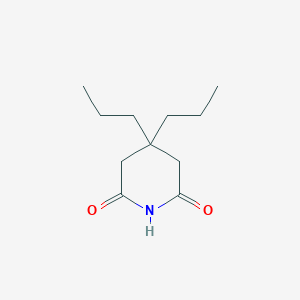
4,4-dipropylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dipropylpiperidine-2,6-dione is an organic compound with the molecular formula C11H19NO2 It belongs to the class of piperidinediones, which are characterized by a six-membered ring containing two ketone groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dipropylpiperidine-2,6-dione typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are subsequently alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial synthesis of this compound.
化学反应分析
Types of Reactions: 4,4-dipropylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new materials with specific properties.
作用机制
The exact mechanism of action of 4,4-dipropylpiperidine-2,6-dione is not fully understood. its pharmacological effects are believed to involve interactions with central nervous system receptors and pathways. The compound may modulate neurotransmitter release or receptor activity, leading to its observed anticonvulsant, sedative, and analgesic effects .
相似化合物的比较
4,4-Dimethyl-2,6-piperidinedione: This compound has similar structural features but with methyl groups instead of propyl groups.
2,6-Piperidinedione: The parent compound without any alkyl substitutions.
Uniqueness: 4,4-dipropylpiperidine-2,6-dione is unique due to its specific propyl substitutions, which may confer distinct pharmacological properties compared to its analogs. The presence of propyl groups can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable compound for further research and development.
属性
CAS 编号 |
1132-96-3 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI 键 |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
规范 SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Key on ui other cas no. |
1132-96-3 |
同义词 |
4,4-Dipropyl-2,6-piperidinedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
